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molecular formula C10H11BrO3 B3055203 4-Methoxybenzyl 2-bromoacetate CAS No. 63353-51-5

4-Methoxybenzyl 2-bromoacetate

Cat. No. B3055203
M. Wt: 259.1 g/mol
InChI Key: VTVNOEAMXCXKGD-UHFFFAOYSA-N
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Patent
US04513004

Procedure details

20.2 g (0.1 mol) of bromoacetyl bromide are dissolved in 100 ml of toluene, this solution is cooled to -10° C. (CaCl2 tube) and 8.7 g (0.11 mol) of pyridine are added dropwise at -10° C. Thereafter, 13.8 g (0.1 mol) of 4-methoxybenzyl alcohol, dissolved in 20 ml of toluene are added dropwise to this mixture in the course of 20 minutes at -10° C., and the mixture is allowed to react for 1 hour at this temperature.
Quantity
20.2 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
8.7 g
Type
reactant
Reaction Step Two
Quantity
13.8 g
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][CH2:2][C:3](Br)=[O:4].[Cl-].[Cl-].[Ca+2].N1C=CC=CC=1.[CH3:15][O:16][C:17]1[CH:24]=[CH:23][C:20]([CH2:21][OH:22])=[CH:19][CH:18]=1>C1(C)C=CC=CC=1>[Br:1][CH2:2][C:3]([O:22][CH2:21][C:20]1[CH:23]=[CH:24][C:17]([O:16][CH3:15])=[CH:18][CH:19]=1)=[O:4] |f:1.2.3|

Inputs

Step One
Name
Quantity
20.2 g
Type
reactant
Smiles
BrCC(=O)Br
Name
Quantity
100 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Cl-].[Ca+2]
Name
Quantity
8.7 g
Type
reactant
Smiles
N1=CC=CC=C1
Step Three
Name
Quantity
13.8 g
Type
reactant
Smiles
COC1=CC=C(CO)C=C1
Name
Quantity
20 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
are added dropwise at -10° C
ADDITION
Type
ADDITION
Details
are added dropwise to this mixture in the course of 20 minutes at -10° C.
Duration
20 min
CUSTOM
Type
CUSTOM
Details
to react for 1 hour at this temperature
Duration
1 h

Outcomes

Product
Name
Type
Smiles
BrCC(=O)OCC1=CC=C(C=C1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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